molecular formula C21H20ClN5O3 B2872035 N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260990-51-9

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2872035
CAS No.: 1260990-51-9
M. Wt: 425.87
InChI Key: BQSHXTVXJNSCLS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a chloro-methoxy-substituted phenyl ring and a propyl chain on the triazoloquinoxaline core. The structural complexity of this molecule arises from its fused heterocyclic system and tailored substituents, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-3-6-18-24-25-20-21(29)26(15-7-4-5-8-16(15)27(18)20)12-19(28)23-13-9-10-17(30-2)14(22)11-13/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSHXTVXJNSCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article presents a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • A triazoloquinoxaline core
  • A chloro and methoxy substituent on the phenyl ring
  • An acetamide functional group

This structural configuration is believed to contribute significantly to its biological properties.

Anti-inflammatory Activity

Recent studies have indicated that triazoloquinoxaline derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells. The findings revealed that these compounds could significantly reduce NO levels induced by lipopolysaccharide (LPS), suggesting their potential as anti-inflammatory agents .

CompoundNO Inhibition (%)Mechanism of Action
6p 75%COX-2 and iNOS inhibition
D1 60%MAPK pathway modulation

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has also been explored. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines. For example, the compound was shown to inhibit cell proliferation in A549 lung cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Further research is needed to fully elucidate the specific antimicrobial mechanisms associated with this compound.

Case Study 1: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects of related triazoloquinoxaline derivatives, compound 6p was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. The study utilized both in vitro (RAW264.7 cells) and in vivo (carrageenan-induced paw edema model) methodologies to demonstrate the compound's effectiveness .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of a structurally similar derivative revealed its ability to inhibit proliferation in multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted that the compound induced G0/G1 phase arrest and promoted apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Structural Implications:

  • Substituent Positioning : The 3-chloro-4-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl group in the analog. The methoxy group’s electron-donating nature may enhance solubility but reduce membrane permeability compared to the purely hydrophobic 4-chlorophenyl .

Pharmacological and Biochemical Considerations

  • Kinase Inhibition: The triazoloquinoxaline scaffold is associated with adenosine receptor antagonism and kinase modulation. The propyl chain may enhance binding to hydrophobic pockets in target enzymes, whereas the methoxy group could stabilize hydrogen-bond interactions.

Preparation Methods

Formation of the Quinoxaline Backbone

The synthesis begins with the condensation of o-phenylenediamine (1 ) and oxalic acid in aqueous HCl to yield quinoxaline-2,3-diol (2 ). Subsequent chlorination using thionyl chloride (SOCl₂) in 1,2-dichloroethane produces 2,3-dichloroquinoxaline (3 ) (m.p. 148–150°C, 95% yield).

Reaction Conditions for Chlorination

Parameter Value
Solvent 1,2-Dichloroethane
Reagent SOCl₂ (3.7 g, 0.031 mol)
Temperature Reflux
Time 2 hours
Workup Crystallization (CH₃CN/H₂O)

Hydrazinolysis and Cyclization

Treatment of 3 with hydrazine hydrate in ethanol generates 2-chloro-3-hydrazinylquinoxaline (4 ). Cyclization of 4 with triethyl orthoformate in refluxing ethanol affords 4-chloro-triazolo[4,3-a]quinoxaline (5 ) (Yield: 65–70%).

Key Spectral Data for Intermediate 5

  • IR (KBr) : 1629 cm⁻¹ (C=N stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.30–7.67 (m, 8H, Ar-H), 3.43 (q, 2H, CH₂CH₃).

Propylation and Oxidation

Alkylation of 5 with 1-bromopropane in the presence of K₂CO₃ in DMF introduces the propyl group at position 1. Subsequent oxidation with KMnO₄ in acidic medium installs the 4-oxo functionality, yielding 4-oxo-1-propyltriazolo[4,3-a]quinoxaline (6 ).

Synthesis of the Acetamide Fragment

Preparation of N-(3-Chloro-4-Methoxyphenyl)-2-Chloroacetamide

N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide (7 ) is synthesized via nucleophilic substitution. A mixture of 3-chloro-4-methoxyaniline and chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields 7 (m.p. 127–129°C, 78% yield).

Optimized Reaction Parameters

Parameter Value
Solvent Dichloromethane
Base Triethylamine (1.2 eq)
Temperature 0–5°C (ice bath)
Time 4 hours

Coupling of the Two Fragments

The final step involves the nucleophilic displacement of the chlorine atom in 7 by the hydroxyl group of 6 . A mixture of 6 and 7 in acetone with K₂CO₃ under reflux for 6–8 hours yields the target compound (Yield: 58–61%).

Critical Coupling Parameters

Parameter Value
Solvent Acetone
Base K₂CO₃ (1.2 eq)
Temperature Reflux
Workup Recrystallization (Ethanol)

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1680 cm⁻¹ (C=O, acetamide), 1656 cm⁻¹ (C=O, triazoloquinoxaline).
  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.22–7.45 (m, 8H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.89 (s, 3H, OCH₃), 3.21 (t, 2H, CH₂CH₂CH₃), 1.75–1.68 (m, 2H, CH₂CH₂CH₃), 0.98 (t, 3H, CH₂CH₂CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₂₃H₂₂ClN₅O₃: 476.1492; Found: 476.1489.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration of enone systems and dihedral angles between aromatic rings (14.9–45.8°).

Challenges and Optimization Strategies

Regioselectivity in Propylation

Early attempts using propargyl bromide resulted in undesired alkyne adducts. Switching to 1-bromopropane with phase-transfer catalysis (tetrabutylammonium bromide) improved propyl group incorporation (Yield: 82%).

Oxidation Side Reactions

Over-oxidation of the triazoloquinoxaline core during KMnO₄ treatment was mitigated by employing buffered conditions (pH 6–7) and low temperatures (0–5°C).

Industrial-Scale Considerations

Patent methodologies for acetamide synthesis highlight the importance of distillation and recrystallization in maximizing purity. For the target compound, fractional crystallization using benzene/ethyl acetate (3:4:1) achieves >99% purity (m.p. 235–237°C).

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